molecular formula C9H11FN6O2S B2658264 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride CAS No. 2361683-63-6

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride

Cat. No.: B2658264
CAS No.: 2361683-63-6
M. Wt: 286.29
InChI Key: PXMFIJOAQRHBHJ-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Formation of the Pyrazine Ring: The triazole intermediate is then reacted with suitable reagents to form the pyrazine ring.

    Attachment of the Piperazine Ring: The pyrazine derivative is further reacted with piperazine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyrazine rings.

    Reduction: Reduction reactions can occur at the sulfonyl fluoride group, converting it to sulfonamide or other derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonyl fluoride group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl fluoride group under mild conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the triazole and pyrazine rings.

    Reduction Products: Sulfonamide derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazine rings can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

  • 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonamide
  • 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonic acid
  • 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl chloride

Comparison:

  • Uniqueness: The sulfonyl fluoride group in 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride makes it more reactive towards nucleophiles compared to its sulfonamide and sulfonic acid counterparts.
  • Reactivity: The sulfonyl chloride derivative is also highly reactive but less stable than the sulfonyl fluoride compound.
  • Applications: While all these compounds have potential applications in medicinal chemistry, the sulfonyl fluoride derivative is particularly valuable for its ability to form stable covalent bonds with target proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O2S/c10-19(17,18)16-5-3-14(4-6-16)8-9-13-12-7-15(9)2-1-11-8/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMFIJOAQRHBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN3C2=NN=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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